molecular formula C11H12O4 B1302097 Ethyl 3-methoxybenzoylformate CAS No. 86358-29-4

Ethyl 3-methoxybenzoylformate

Cat. No. B1302097
CAS RN: 86358-29-4
M. Wt: 208.21 g/mol
InChI Key: DWLYVLJKLZPOAW-UHFFFAOYSA-N
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Description

Ethyl 3-methoxybenzoylformate, also known as Ethyl 2-(3-methoxyphenyl)-2-oxoacetate, is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 . It is primarily used for research and development purposes .


Physical And Chemical Properties Analysis

Ethyl 3-methoxybenzoylformate has a molecular weight of 208.21 . Other physical and chemical properties such as boiling point, density, and vapor pressure are not available from the search results.

Scientific Research Applications

Proteomics Research

Ethyl 3-methoxybenzoylformate is utilized in proteomics research as a biochemical tool. Its properties facilitate the study of proteomes from the level of protein composition, structure, and its activity patterns. It is involved in the preparation of samples for mass spectrometry analysis, which is a critical step in identifying proteins and understanding their functions within biological systems .

Drug Delivery Systems

In the pharmaceutical industry, Ethyl 3-methoxybenzoylformate finds its application in drug delivery systems . It is used in the development of polymer blends that are essential for creating controlled-release drug formulations. These polymers help in modulating drug release rates, enhancing stability, and improving the bioavailability of active pharmaceutical ingredients .

Organic Synthesis

This compound plays a significant role in organic synthesis , particularly in the synthesis of (meth)acrylates, which are vital for producing polymers with specific functionalities. These polymers are used extensively in biochemical applications and chemical industries for creating reactive polymers and polymeric reagents .

Material Science

In material science, Ethyl 3-methoxybenzoylformate is used for its properties that contribute to the development of advanced materials. It is involved in the synthesis of new compounds with potential applications in creating innovative materials that could be used in various industrial sectors.

Analytical Chemistry

Ethyl 3-methoxybenzoylformate is also important in analytical chemistry . It can be used as a standard or reagent in chromatographic methods for quantifying or identifying other substances. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Biochemistry Applications

In biochemistry, this compound is used in enzymatic reactions and studies. For instance, it has been used in the stereo-selective preparation of chiral compounds, which are crucial in the synthesis of various pharmaceuticals. Its role in the preparation of ethyl (S)-3-hydroxybutyrate, a chiral intermediate, highlights its importance in the production of enantiomerically pure substances .

Industrial Uses

Lastly, Ethyl 3-methoxybenzoylformate is indicated for research and development (R&D) use in industrial settings. It is not recommended for medicinal or household applications but is crucial in the R&D departments of chemical industries for the synthesis of novel compounds and the development of new chemical processes .

Safety and Hazards

Ethyl 3-methoxybenzoylformate is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLYVLJKLZPOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374532
Record name Ethyl 3-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methoxybenzoylformate

CAS RN

86358-29-4
Record name Ethyl 3-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-methoxybenzoylformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of selenium dioxide (4.08 g, 37 mmol) in ethanol (35 mL) was refluxed for 10 minutes and then, Intermediate 65 (8.44 g, 37 mmol) was added. The mixture was refluxed overnight. The cooled reaction was filtered through Celite and the solvent removed under reduced pressure. The residue was diluted with methylene chloride (50 mL), washed with water (2×25 mL), dried (Na2SO4), and concentrated. Purification by column chromatography with silica gel using methylene chloride as eluent gave the title compound (4.12 g, 53%) as oil.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step Two
Yield
53%

Synthesis routes and methods II

Procedure details

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Reaction Step One
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Synthesis routes and methods III

Procedure details

A suspension of selenium dioxide (4.08 g, 37 mmol) in ethanol (35 mL) was refluxed for 10 minutes and then, Intermediate 65 (8.44 g, 37 mmol) was added. The mixture was refluxed overnight. The cooled reaction was filtered through Celite and the solvent removed under reduced pressure. The residue was diluted with methylene chloride (50 mL), washed with water (2×25 mL), dried (Na2SO4), and concentrated. Purification by column chromatography with silica gel using methylene chloride as eluent gave the title compound (4.12 g, 53%) as oil.
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step Two
Yield
53%

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